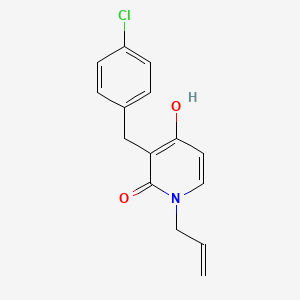

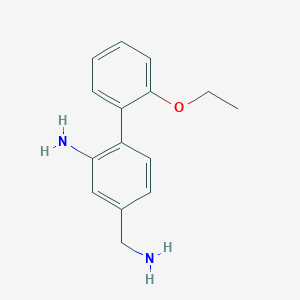

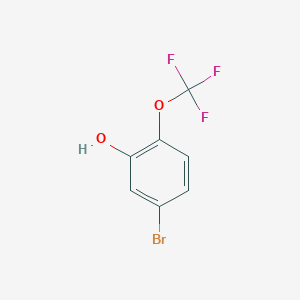

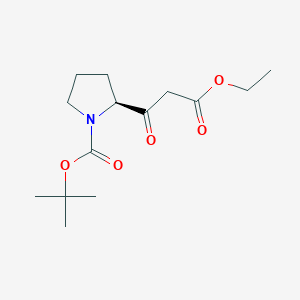

1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Vue d'ensemble

Description

1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, commonly known as 4-chlorobenzylidenecyclohexylamine (CBDA), is a chemical compound that has recently been studied for its potential therapeutic applications. CBDA is an analog of the popular cannabinoid cannabidiol (CBD) and has a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. CBDA is a natural product that is found in cannabis plants, and has been studied for its potential therapeutic applications in the treatment of various medical conditions.

Applications De Recherche Scientifique

Chemical Properties and Synthesis "1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone" is a chemical compound that can be synthesized in laboratories. The synthesis process often involves the reaction of certain starting materials under controlled conditions. The specific synthesis pathway would depend on the desired yield, purity, and other chemical properties of the compound.

Material Science and Other Applications Apart from potential therapeutic uses, such compounds might also be studied in the field of material science. For instance, they could be examined for their properties as catalysts, or in the development of new materials with specific characteristics like conductivity or photoreactivity.

Scientific Research Applications of "1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone"

Synthesis and Chemical Reactions

- The compound has been used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, with various reactions leading to different products like 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s (Mekheimer, Mohamed, & Sadek, 1997).

- It is involved in the thermal rearrangements of polychloropyridines, indicating its thermal stability and reactivity (Iddon, Suschitzky, & Taylor, 1979).

Coordination Chemistry and Metal Complexes

- The compound has been studied for forming coordination complexes with metals like aluminum, gallium, and indium, highlighting its potential in materials science and coordination chemistry (Zhang, Rettig, & Orvig, 1991).

Potential Therapeutic Applications

- There is research on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy. This indicates its role in neurodegenerative disease treatment and its potential as a metal chelator and antioxidant (Scott et al., 2011).

Physical and Structural Studies

- Studies have been conducted on the physical and structural aspects of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, showing its significance in understanding molecular structures and bonding (Nelson, Karpishin, Rettig, & Orvig, 1988).

Synthesis of Novel Compounds

- The compound has been used in the synthesis of novel Iron(III) chelators, showing its application in antimicrobial research and highlighting its ability to compete with bacterial siderophores (Workman, Hunter, Dover, & Tétard, 2016).

Biological Evaluation and Drug Development

- Research includes the synthesis and biological evaluation of derivatives for potential use as non-nucleoside HIV-1 reverse transcriptase inhibitors. This showcases the compound's application in antiviral therapy (Khalifa & Al-Omar, 2014).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h2-7,9,18H,1,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNXHLMIDNSTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320445 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

CAS RN |

477856-22-7 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

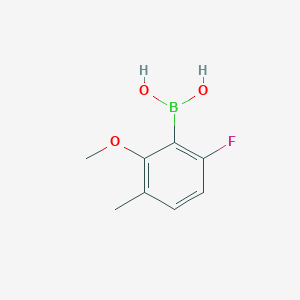

![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)

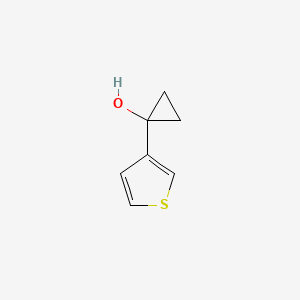

![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)